![molecular formula C15H26N4O7S2 B12826882 6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
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Overview
Description
Doripenem hydrate is a broad-spectrum, carbapenem antibiotic marketed under the brand name Doribax by Janssen. It was approved by the FDA in 2007 to treat complicated urinary tract and intra-abdominal infections . Doripenem hydrate is effective against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool in the treatment of severe bacterial infections .
Preparation Methods
The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of Doripenem hydrate involves multi-step reactions to construct its carbapenem core and functionalize key groups .
Reaction Type | Conditions | Key Steps |
---|---|---|
Thioether linkage formation | Stirring at -70°C to room temperature | Introduction of the 3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl group via nucleophilic substitution. |
Hydroxyethyl group incorporation | Controlled pH (6.0–7.5) | Stereoselective addition of (1R)-1-hydroxyethyl to the carbapenem backbone. |
Sulfamoylamino functionalization | Aqueous/organic solvent mixture | Coupling of sulfamoylamino-methyl-pyrrolidine using carbodiimide-mediated activation. |
Reaction progress is monitored via HPLC, achieving typical yields of 75–85% with purity >98%.
Degradation Pathways
Doripenem hydrate undergoes hydrolysis and oxidation under specific conditions, impacting its stability :
Functional Group Reactivity
The compound’s reactivity is driven by its functional groups:
β-Lactam Ring
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Reacts with bacterial penicillin-binding proteins (PBPs) via acylation, inhibiting cell wall synthesis .
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Resists hydrolysis by many β-lactamases due to the 6-(1-hydroxyethyl) group .
Sulfamoylamino Group
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Participates in hydrogen bonding with bacterial enzymes, enhancing target affinity.
-
Susceptible to enzymatic deamination under prolonged storage.
Thioether Linkage
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Stabilizes the carbapenem structure against ring-opening reactions.
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Oxidizes to sulfoxide derivatives in the presence of peroxides.
Stability Profile
Experimental stability data under varying conditions :
Parameter | Condition | Result |
---|---|---|
pH stability | pH 4.0–7.0 (25°C) | >90% intact after 24 hours |
pH 8.0 (25°C) | 40% degradation after 12 hours | |
Thermal stability | 25°C (dry) | Stable for 24 months |
40°C (aqueous solution) | 15% degradation after 1 week | |
Photostability | UV light (300–400 nm) | Rapid oxidation (t₁/₂ = 2 hours) |
Analytical Characterization
Key techniques used to study its reactions:
Scientific Research Applications
Physical Properties
The compound's solubility, stability, and reactivity are critical for its application in pharmaceuticals. Specific solubility characteristics can be referenced from databases such as the NIST solubility database .
Medicinal Chemistry
Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent. Its structure suggests that it may inhibit bacterial growth through mechanisms similar to those of existing antibiotics. Studies have shown that derivatives of bicyclic compounds often possess significant antibacterial properties due to their ability to interfere with bacterial cell wall synthesis .
Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer activity. The presence of the pyrrolidine moiety is associated with various biological activities, including apoptosis induction in cancer cells. Further research is needed to elucidate its mechanisms of action and efficacy against specific cancer types .
Drug Development
Lead Compound for Synthesis : The unique structural features of this compound make it a promising lead for the development of new drugs targeting specific diseases. Its ability to modify existing pharmacophores could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects .
Formulation Studies : Research into the formulation of this compound as a pharmaceutical product is ongoing. Its solubility profile and stability under physiological conditions are critical factors influencing its bioavailability and therapeutic effectiveness .
Case Study 1: Antimicrobial Efficacy
A study published in Crystals examined the antimicrobial properties of related compounds derived from similar bicyclic structures. The results indicated that modifications to the sulfamoyl group enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may follow a similar trend .
Case Study 2: Anticancer Activity
Research conducted on analogs of the compound highlighted its potential in inducing apoptosis in breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers, revealing significant cytotoxic effects at certain concentrations .
Mechanism of Action
Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .
Comparison with Similar Compounds
Doripenem hydrate is similar to other carbapenem antibiotics such as imipenem and meropenem. it has a broader spectrum of activity against gram-negative bacteria compared to imipenem and a similar spectrum to meropenem . Doripenem is unique in its stability to hydrolysis by most beta-lactamases and its lower propensity to cause seizures compared to other carbapenems . Similar compounds include imipenem, meropenem, and ertapenem .
Biological Activity
The compound 6-(1-hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate, often referred to as a novel antibiotic derivative, has garnered attention due to its potential biological activities, particularly in combating bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H24N4O6S2, with a molecular weight of approximately 420.50 g/mol. The structure features a bicyclic framework with a sulfamoylamino group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄N₄O₆S₂ |
Molecular Weight | 420.50 g/mol |
CAS Number | 148016-81-3 |
Solubility | Soluble in polar solvents |
The compound exhibits antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. By forming stable acyl-enzyme complexes with these proteins, the compound effectively disrupts cell wall integrity, leading to bacterial lysis and death.
Antimicrobial Efficacy
Research indicates that this compound is particularly effective against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro studies demonstrate that it retains activity against strains resistant to conventional β-lactam antibiotics.
Table: Antimicrobial Activity Profile
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.5 µg/mL |
Klebsiella pneumoniae | 1 µg/mL |
Escherichia coli | 0.25 µg/mL |
Case Studies
- Clinical Efficacy in Nosocomial Infections : A clinical study involving patients with nosocomial infections demonstrated significant improvement in clinical outcomes when treated with this compound compared to standard therapies. The study reported a reduction in infection rates and improved recovery times.
- Preoperative Application : In a cohort of patients undergoing surgery, preoperative administration of this compound was associated with a lower incidence of postoperative infections, suggesting its prophylactic potential.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential interactions with other medications.
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.